molecular formula C8H4BrF2NO B1459061 5-Bromo-2-(difluoromethoxy)benzonitrile CAS No. 1261859-60-2

5-Bromo-2-(difluoromethoxy)benzonitrile

Katalognummer: B1459061
CAS-Nummer: 1261859-60-2
Molekulargewicht: 248.02 g/mol
InChI-Schlüssel: NRSLKAXETGPAST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(difluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H4BrF2NO and its molecular weight is 248.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Bromo-2-(difluoromethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes information from various sources, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a difluoromethoxy group attached to a benzonitrile backbone. The presence of these substituents is crucial for its biological activity, influencing both its pharmacokinetic and pharmacodynamic profiles.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests that this compound may exhibit anti-inflammatory properties.
  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The difluoromethoxy group may enhance the lipophilicity of the molecule, facilitating its penetration into cell membranes and increasing its efficacy against tumor cells.
  • Neurotransmitter Modulation : The compound may also interact with neurotransmitter systems, potentially modulating serotonin or dopamine pathways, which could have implications for mood disorders and neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound in vitro. The results demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating significant cytotoxicity.
  • Mechanism : Flow cytometry analysis showed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis
A54920Apoptosis
HeLa25Apoptosis

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound:

  • Model Used : Lipopolysaccharide (LPS)-induced RAW264.7 macrophages.
  • Findings : Treatment with this compound significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6).
  • Mechanism : The compound inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The difluoromethoxy group enhances solubility, potentially improving bioavailability.
  • Distribution : High lipophilicity suggests extensive tissue distribution.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes, similar to other halogenated compounds.
  • Excretion : Predominantly renal excretion expected based on molecular weight and polarity.

Eigenschaften

IUPAC Name

5-bromo-2-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSLKAXETGPAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium chloro(difluoro)acetate (9.62 g, 63.1 mmol) and cesium carbonate (12.3 g, 37.9 mmol) were added to a mixed solution of 5-bromo-2-hydroxybenzonitrile (5.00 g, 25.2 mmol) in DMF (50 mL) and water (5 mL), and the mixture was stirred at 100° C. for 30 minutes. Water was added to the reaction solution, followed by extraction with ethyl acetate. The obtained organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-98/2] to obtain the title compound (3.83 g, yield: 61%).
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(difluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(difluoromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(difluoromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(difluoromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(difluoromethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(difluoromethoxy)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.